

Physical and chemical properties of Hemiphloin

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Compound of Interest

Compound Name: *Hemiphloin*

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Hemiphloin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemiphloin, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its notable anti-inflammatory and antioxidant properties. This technical guide provides an in-depth overview of the physical and chemical properties of **Hemiphloin**, detailed experimental protocols for its isolation and analysis, and a comprehensive examination of its biological activities and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Hemiphloin, also known as naringenin-6-C-glucoside, is a C-glycosyl compound belonging to the flavanone subclass of flavonoids.^[1] Its chemical structure consists of a naringenin aglycone linked to a glucose molecule via a carbon-carbon bond at the 6-position.

General Properties

Property	Value	Source(s)
Molecular Formula	C ₂₁ H ₂₂ O ₁₀	[2]
Molecular Weight	434.39 g/mol	
CAS Number	3682-03-9, 71963-94-5	[2]
IUPAC Name	(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one	[1]
Appearance	Solid	
Solubility	Soluble in DMSO (55 mg/mL)	

Spectroscopic Data

While specific, comprehensive spectral datasets for **Hemiphloin** are not widely available in public databases, the following provides an overview of typical spectroscopic characteristics for flavonoid glycosides and available mass spectrometry data.

1.2.1. Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) data for **Hemiphloin** is available, providing experimental values for its mass.

Ion Mode	Precursor m/z	Instrument	Source
[M+H] ⁺	435.128	Maxis II HD Q-TOF Bruker	[1]
[M-H] ⁻	433.114	Maxis II HD Q-TOF Bruker	[1]

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ^1H and ^{13}C NMR data for **Hemiphloin** are not readily available in the searched resources. However, based on its structure, the following characteristic chemical shifts would be expected:

- ^1H NMR: Signals corresponding to the aromatic protons of the A and B rings of the flavanone skeleton, anomeric protons of the glucose moiety, and protons of the C-ring. Aromatic protons would typically appear in the downfield region (δ 6.0-8.0 ppm), while sugar protons would be found in the more upfield region (δ 3.0-5.5 ppm).
- ^{13}C NMR: Resonances for the carbonyl carbon of the C-ring (around δ 190-200 ppm), aromatic carbons (δ 100-165 ppm), and the carbons of the glucose unit (δ 60-105 ppm).

1.2.3. Infrared (IR) Spectroscopy

An FT-IR spectrum of **Hemiphloin** would be expected to show characteristic absorption bands for the following functional groups:

- O-H stretching: A broad band in the region of $3200\text{-}3600\text{ cm}^{-1}$ due to the multiple hydroxyl groups.
- C=O stretching: A strong absorption around $1650\text{-}1690\text{ cm}^{-1}$ corresponding to the carbonyl group of the flavanone C-ring.
- C=C stretching: Aromatic ring vibrations in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-O stretching: Bands in the $1000\text{-}1300\text{ cm}^{-1}$ region associated with the ether and alcohol functionalities.

1.2.4. UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **Hemiphloin** in a solvent like methanol or ethanol would likely exhibit two major absorption bands, which are characteristic of flavanones:

- Band I: In the range of $300\text{-}330\text{ nm}$, corresponding to the cinnamoyl system (B-ring and the C-ring).
- Band II: In the range of $270\text{-}295\text{ nm}$, arising from the benzoyl system (A-ring).

Biological Activity and Signaling Pathways

Hemiphloin has demonstrated significant anti-inflammatory properties, making it a compound of interest for therapeutic applications in inflammatory conditions.

Anti-inflammatory Activity

Research has shown that **Hemiphloin** can effectively reduce the production of pro-inflammatory mediators. In studies involving lipopolysaccharide (LPS)-stimulated J774 macrophages, **Hemiphloin** was found to decrease the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, it inhibited the gene expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α), interleukin-1 β (IL-1 β), and interleukin-6 (IL-6).

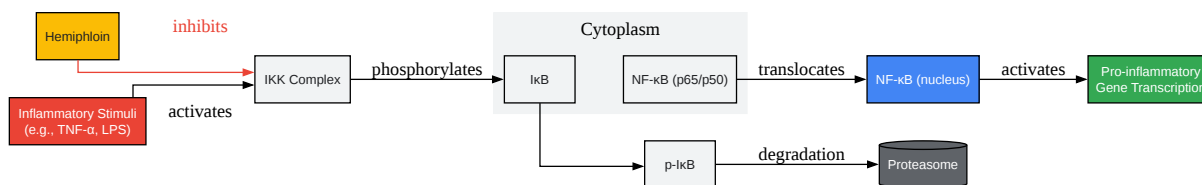
In a model of atopic dermatitis using TNF- α /IFN- γ -induced HaCaT human keratinocytes, **Hemiphloin** treatment led to a reduction in the gene expression and production of IL-1 β , IL-6, IL-8, and the chemokines CCL17/TARC and CCL22/MDC.

Modulation of Signaling Pathways

The anti-inflammatory effects of **Hemiphloin** are mediated through its interaction with key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.

2.2.1. NF- κ B Signaling Pathway

Hemiphloin has been shown to inhibit the activation of the NF- κ B pathway. This is achieved by suppressing the phosphorylation of key signaling components, which in turn prevents the nuclear translocation of the p65 subunit of NF- κ B. By inhibiting NF- κ B activation, **Hemiphloin** effectively downregulates the transcription of numerous pro-inflammatory genes.

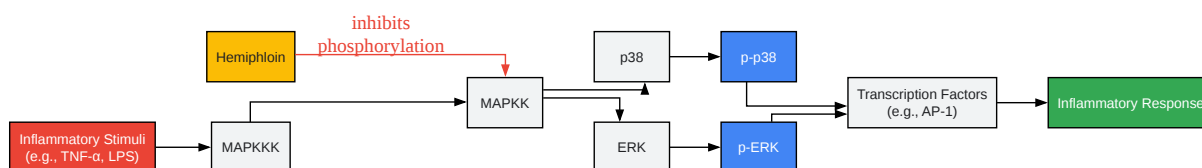


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Inhibition of the NF-κB signaling pathway by **Hemiphloin**.

2.2.2. MAPK Signaling Pathway

Hemiphloin also exerts its anti-inflammatory effects by modulating the MAPK signaling cascade. It has been observed to inhibit the phosphorylation of key MAPKs, including p38 and extracellular signal-regulated kinase (ERK). The MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines and enzymes, and its inhibition by **Hemiphloin** contributes significantly to its overall anti-inflammatory profile.



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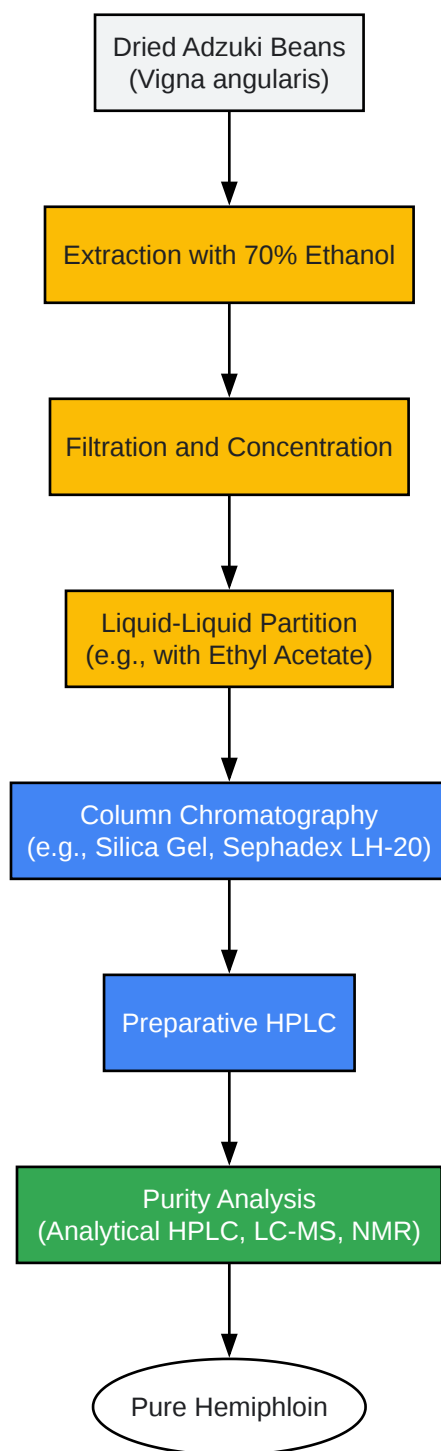
Inhibition of the MAPK signaling pathway by **Hemiphloin**.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of **Hemiphloin**.

Isolation and Purification of Hemiphloin from *Vigna angularis*

The following protocol is a synthesized procedure based on common flavonoid isolation techniques and information regarding the source of **Hemiphloin**.



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Workflow for the isolation and purification of **Hemiphloin**.

Protocol:

- Extraction:
 - Grind dried adzuki beans (*Vigna angularis*) into a fine powder.
 - Macerate the powder with 70% aqueous ethanol at room temperature for 24-48 hours with occasional stirring.
 - Repeat the extraction process three times to ensure maximum yield.
- Filtration and Concentration:
 - Combine the ethanolic extracts and filter through Whatman No. 1 filter paper.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
- Liquid-Liquid Partitioning:
 - Suspend the crude extract in distilled water and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
 - Monitor the fractions by thin-layer chromatography (TLC) to track the presence of **Hemiphloin**. It is expected to be enriched in the more polar fractions (e.g., ethyl acetate).
- Column Chromatography:
 - Subject the **Hemiphloin**-rich fraction to column chromatography on silica gel.
 - Elute with a gradient solvent system, such as chloroform-methanol or ethyl acetate-methanol, to separate the components.
 - Collect fractions and analyze by TLC. Combine fractions containing **Hemiphloin**.

- Further purification can be achieved using Sephadex LH-20 column chromatography with methanol as the eluent.
- Preparative High-Performance Liquid Chromatography (HPLC):
 - For final purification, employ preparative HPLC with a C18 column.
 - Use a gradient of water (with 0.1% formic acid) and acetonitrile as the mobile phase.
 - Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to **Hemiphloin**.
- Purity Analysis and Structure Elucidation:
 - Assess the purity of the isolated **Hemiphloin** using analytical HPLC.
 - Confirm the structure and identity of the compound using spectroscopic methods, including LC-MS, ^1H NMR, and ^{13}C NMR.

Western Blot Analysis of MAPK and NF- κ B Signaling

This protocol details the procedure for analyzing the phosphorylation status of key proteins in the MAPK and NF- κ B pathways in cell lysates.

Protocol:

- Cell Culture and Treatment:
 - Culture HaCaT cells or J774 macrophages to 70-80% confluency.
 - Pre-treat the cells with various concentrations of **Hemiphloin** for a specified time (e.g., 1-2 hours).
 - Stimulate the cells with an inflammatory agent (e.g., TNF- α /IFN- γ for HaCaT, LPS for J774) for a predetermined duration (e.g., 15-60 minutes).
- Protein Extraction:
 - Wash the cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE and Protein Transfer:
 - Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
 - Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against phosphorylated and total forms of p38, ERK, and p65 overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection and Analysis:
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

- Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Conclusion

Hemiphloin is a promising natural compound with well-documented anti-inflammatory properties. Its ability to modulate the NF- κ B and MAPK signaling pathways underscores its therapeutic potential for the management of inflammatory diseases. This technical guide provides a comprehensive resource for researchers, consolidating the current knowledge on the physical and chemical properties of **Hemiphloin** and offering detailed experimental protocols to facilitate further investigation into its biological activities and mechanisms of action. Continued research into this fascinating molecule is warranted to fully elucidate its therapeutic utility.

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